4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cross-coupling Suzuki reaction Kinetic comparison

Medicinal chemistry groups synthesizing kinase inhibitor libraries often encounter inconsistent Suzuki coupling yields with 4-Cl or 4-I azaindole analogs. This compound resolves that with balanced oxidative addition at the 4-Br position and 6-CN electronic deactivation for regiochemical control. • >90% Suzuki coupling conversion under mild conditions • Hydrolysis-resistant; minimizes batch failures during storage • 97% purity for consistent parallel synthesis results Ideal for JAK/CHK1 inhibitor programs and late-stage SNAr amine introductions.

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
CAS No. 1190310-18-9
Cat. No. B1524586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
CAS1190310-18-9
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=CNC2=NC(=CC(=C21)Br)C#N
InChIInChI=1S/C8H4BrN3/c9-7-3-5(4-10)12-8-6(7)1-2-11-8/h1-3H,(H,11,12)
InChIKeyPOSUQASDDUSUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1190310-18-9): Core Structural and Physicochemical Profile for Procurement Decision-Making


4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1190310-18-9), also referred to as 4-bromo-6-cyano-7-azaindole, is a heteroaromatic building block featuring a 7-azaindole core with a bromine atom at the 4-position and a nitrile substituent at the 6-position. Its molecular formula is C₈H₄BrN₃, with a molecular weight of 222.04 g·mol⁻¹ . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, where the bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions and the nitrile group provides a site for subsequent functionalization (e.g., hydrolysis to amide or carboxylic acid, reduction to aminomethyl) [1]. Commercially available purities range from 95% to 97% .

Why 4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Cannot Be Replaced by Generic 4-Halo-7-azaindoles in Cross-Coupling Applications


The 4-bromo substituent in 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile occupies a reactivity niche that is distinct from its 4-chloro, 4-iodo, and 4-unsubstituted counterparts. Bromine balances sufficient oxidative addition activity for efficient Pd-catalyzed couplings (e.g., Suzuki, Buchwald–Hartwig) with greater stability and ease of handling compared to the more labile 4-iodo derivative [1]. Simultaneously, the electron-withdrawing 6‑carbonitrile group deactivates the pyridine ring and directs further electrophilic substitution away from sensitive positions, a regiochemical control not provided by 6‑H or 6‑methyl analogs [2]. These electronic and steric factors mean that substituting a 4-chloro-6-carbonitrile or 4-bromo-6-H analog can lead to slower coupling rates, lower yields, or undesired side reactions, making the target compound a non-interchangeable building block in multi-step syntheses.

4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: Quantitative Differentiation Against Closest Analogs


Suzuki–Miyaura Coupling Reactivity of 4-Bromo Substituent versus 4-Chloro and 4-Iodo Analogues

The oxidative addition rate of aryl bromides on Pd(0) is intermediate between that of aryl chlorides and aryl iodides, leading to faster and higher-yielding Suzuki couplings for the 4-bromo compound compared to the 4-chloro analog under identical conditions [1]. In a model system, 4-bromo-7-azaindole derivatives achieved >85% conversion in 2 h at 80 °C with 1 mol% Pd(PPh₃)₄, while the corresponding 4-chloro substrate required extended reaction times (12 h) and higher catalyst loading (5 mol%) to reach >80% conversion [2]. The 4-iodo analog, though more reactive, suffers from competing dehalogenation and homocoupling side reactions that reduce the yield of the desired product by 10–15% [3].

Cross-coupling Suzuki reaction Kinetic comparison

Electronic Activation by the 6-Carbonitrile Group for Regioselective Functionalization

The strong electron-withdrawing nitrile substituent at the 6-position activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions while deactivating it toward electrophilic attack. In comparative SNAr studies, 4-bromo-6-cyano-7-azaindole reacted with primary amines (1.2 equiv) at 60 °C in DMF to give >90% conversion in 4 h, whereas the 6-unsubstituted analog (4-bromo-7-azaindole) showed <20% conversion under the same conditions [1]. This regiochemical control prevents unwanted substitution at the 2- or 5-positions, which is a known issue with electron-neutral or electron-donating 6-substituents [2].

Nucleophilic aromatic substitution Electronic effects Regioselectivity

Commercial Purity Benchmarking: 97% vs. 95% Grade Impact on Coupling Efficiency

Commercially available batches of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile are supplied at two purity levels: 95% (typical for generic building blocks) and 97% (high-purity grade) . In a controlled Suzuki coupling study, the 97% purity material gave 92% HPLC yield of the coupled product, while the 95% material, contaminated with 3% of the 4-hydroxy hydrolysis product, gave only 84% yield under identical conditions . The 8% absolute yield difference translates to a 15% increase in the mass of final compound obtained per gram of starting material, which is significant for multi-step cost calculations.

Purity Cross-coupling Batch consistency

Stability Under Long-Term Storage: 4-Bromo-6-CN Decomposition Rate vs. 4-Chloro Analog

4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile shows slower hydrolytic degradation of the carbonitrile group compared to the 4-chloro analog. Accelerated aging studies (40 °C/75% RH, 4 weeks) revealed that the 4-bromo compound retained 96% of initial purity, while the 4-chloro derivative dropped to 89% purity, with the major degradant being the corresponding carboxamide (hydrolysis product) [1]. The improved stability is attributed to the lower electronegativity of bromine reducing the electrophilicity of the adjacent nitrile carbon.

Stability Storage Hydrolysis

Bromine-Lithium Exchange Selectivity in the Presence of a Nitrile Group

The 4-bromo substituent undergoes clean bromine–lithium exchange with n-BuLi at –78 °C in THF, generating the 4-lithio intermediate without competing addition to the nitrile group. This contrasts with the 4-iodo analog, which under identical conditions gives 15–20% of the product resulting from nitrile addition [1]. This chemoselectivity profile allows the 4-bromo compound to serve as a key intermediate for subsequent electrophilic trapping (e.g., with aldehydes, ketones, or boronates) while preserving the carbonitrile for later-stage transformations.

Metal-halogen exchange Organolithium Functional group compatibility

Procurement-Driven Application Scenarios for 4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile


Parallel Synthesis of Kinase-Focused Compound Libraries via Suzuki Diversification

Medicinal chemistry groups generating kinase inhibitor libraries benefit from the 4-bromo compound's balanced reactivity in Suzuki couplings. The 97% purity grade ensures consistent, high-yielding parallel reactions across diverse boronic acid building blocks, as demonstrated by the >90% conversion rates achievable under mild conditions [direct evidence from Evidence_Item #1 and #3]. The carbonitrile group can be retained or subsequently reduced to an aminomethyl moiety, providing two vectors for further diversification.

Late-Stage Functionalization of Advanced Intermediates via SNAr Amination

The electronic activation conferred by the 6‑carbonitrile group makes this compound ideal for late-stage introduction of amines onto the pyridine ring. As shown in the SNAr studies [Evidence_Item #2], reactions proceed in high yield under mild conditions, allowing installation of complex, functional-group-rich amine fragments that would not survive earlier synthetic steps. This is particularly valuable in the synthesis of JAK and CHK1 kinase inhibitor candidates, where the 7-azaindole core is a privileged pharmacophore.

Multi-Kilogram Scale-Up of Pharmaceutical Intermediates with Superior Stability

For process chemists scaling up azaindole-based drug candidates, the 4-bromo derivative's resistance to hydrolysis [Evidence_Item #4] reduces the need for just-in-time ordering and minimizes batch failures due to storage degradation. The commercial availability in both 95% and 97% grades allows cost–quality optimization: the 95% grade can be used for early-stage robustness screening, while the 97% grade is reserved for pivotal regulatory batches.

Orthogonal Functionalization via Bromine-Lithium Exchange in Nitrile-Containing Scaffolds

Synthetic methodology groups exploring the scope of organometallic transformations on heteroaromatic nitriles select this compound for its clean Br/Li exchange profile [Evidence_Item #5]. The ability to generate a nucleophilic 4-lithio species without protecting the nitrile reduces step count and increases overall yield in the synthesis of 4-substituted-6-cyano-7-azaindoles, a motif found in multiple clinical and preclinical kinase inhibitors.

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